gamma-Glutamylglycine

Vue d'ensemble

Description

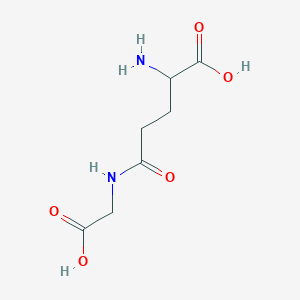

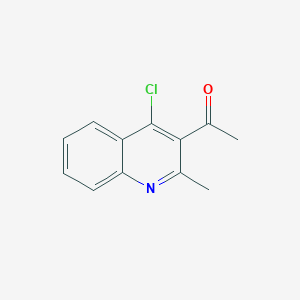

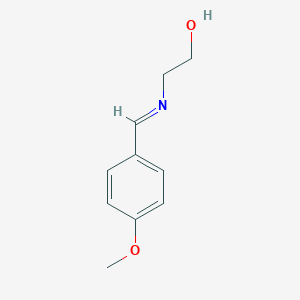

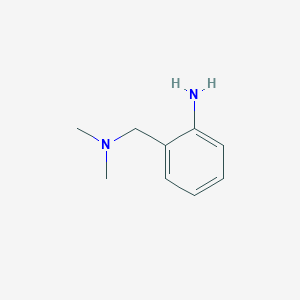

Gamma-Glutamylglycine is a glutamyl-L-amino acid obtained by formal condensation of the gamma-carboxy group of glutamic acid with the amino group of glycine . It has a role as a human metabolite .

Synthesis Analysis

The synthesis of gamma-Glutamylglycine involves multiple pathways. One pathway consists of two steps: first, gamma-Glu-Val is produced from glutamate and valine by the glutamate-cysteine ligase (GCL) Gsh1p or by the transfer of the gamma-glutamyl group from GSH to valine by the gamma-glutamyltransferase (GGT) Ecm38p or by the (Dug2p-Dug3p) 2 complex. In the next step, gamma-EV is combined with glycine by the glutathione synthetase (GS) Gsh2p .Molecular Structure Analysis

Gamma-Glutamylglycine belongs to the N-terminal nucleophile hydrolase superfamily, enzymes that cleave the gamma-glutamyl amide bond of glutathione to give cysteinylglycine . The released gamma-glutamyl group can be transferred to water .Chemical Reactions Analysis

Gamma-Glutamylglycine is involved in various chemical reactions. It is modulated in a tissue-specific manner by use in biosynthetic reactions, catabolism by the glycine cleavage system (GCS), and excretion via glycine conjugation .Physical And Chemical Properties Analysis

Gamma-Glutamylglycine has the molecular formula C7H12N2O5 . More detailed physical and chemical properties can be found on databases like PubChem .Applications De Recherche Scientifique

Glutathione Synthesis and Modulation

Gamma-glutamylglycine plays a role in glutathione synthesis. Glutathione, synthesized from amino acids including gamma-glutamylglycine, is crucial for protecting cells against oxidative stress. The enzyme gamma-glutamylcysteine synthetase, essential in this process, is modulated by its substrates and feedback inhibition (Anderson, 1998).

Enzymatic Role in Neurophysiological Processes

Gamma-glutamylglycine has been found to influence the function of specific neuronal receptors. It acts as an antagonist to amino acid-evoked excitation in rat spinal cord, suggesting its role in modulating neurotransmitter activity (Schouenborg & Sjo¨lund, 1986).

Kinetic Characterization in Biochemical Reactions

The enzyme gamma-glutamyltranspeptidase (GGT), which is crucial in glutathione homeostasis, interacts with gamma-glutamylglycine. Detailed studies of GGT involve understanding its interaction with various substrates, including gamma-glutamylglycine, for insights into diseases like Parkinson's and diabetes (Castonguay et al., 2007).

Analysis in Pharmacological Applications

Gamma-glutamylglycine's role in pharmacology has been explored, particularly in how it interacts with and influences various receptors in the central nervous system. This includes its effect on amino acid-activated currents in neurons, providing insights for potential drug development (Marchenko, 1991).

Investigation in Enzyme Kinetics

Studies on gamma-glutamyltransferase, which acts on substrates including gamma-glutamylglycine, have provided important insights into its kinetic models. This understanding is crucial for devising optimal assay conditions for the enzyme in clinical chemistry (Solberg, Theodorsen, & Strømme, 1981).

Orientations Futures

Propriétés

IUPAC Name |

2-amino-5-(carboxymethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c8-4(7(13)14)1-2-5(10)9-3-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIJGUBIMXQCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

gamma-Glutamylglycine | |

CAS RN |

1948-29-4 | |

| Record name | gamma-Glutamylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-L-.gamma.-glutamyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)

![(17S,18S)-18-[3-(2-Aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B158373.png)